3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(4-HYDROXYPHENYL)PROPANAMIDE
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Overview
Description
3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(4-HYDROXYPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(4-HYDROXYPHENYL)PROPANAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Amide Formation: The final step involves the coupling of the chlorinated benzoxazole with 4-hydroxyphenylpropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone-like structures.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce new functional groups at the chlorine position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, benzoxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and fluorescent probes. This compound could be explored for similar applications.
Medicine
Medicinal chemistry research may investigate this compound for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(4-HYDROXYPHENYL)PROPANAMIDE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-hydroxyphenyl)benzoxazole and 2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid share structural similarities.
Phenylpropanoic Acid Derivatives: Compounds such as 4-hydroxyphenylpropanoic acid and its derivatives.
Uniqueness
What sets 3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(4-HYDROXYPHENYL)PROPANAMIDE apart is the combination of the benzoxazole core with the phenylpropanoic acid moiety, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-10-1-6-13-14(9-10)23-16(22)19(13)8-7-15(21)18-11-2-4-12(20)5-3-11/h1-6,9,20H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBPONWGZJHNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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